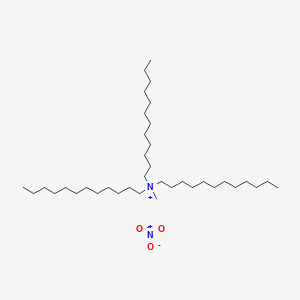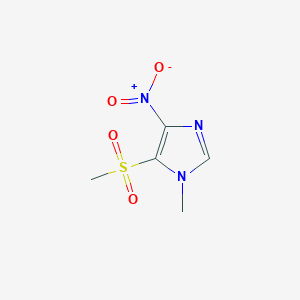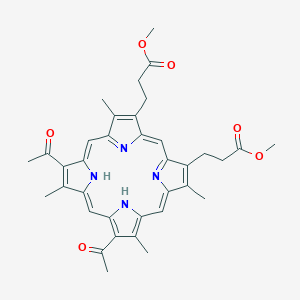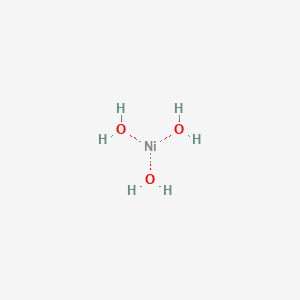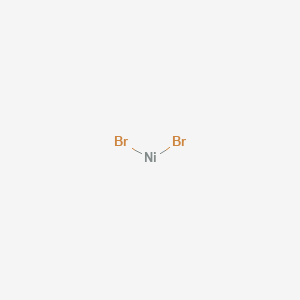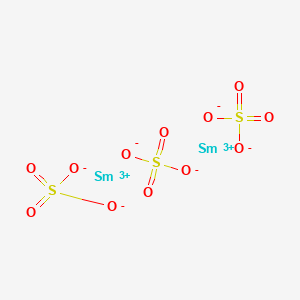
Samarium(III) sulfate
Vue d'ensemble
Description
Synthesis Analysis
Samarium sulfates can be synthesized through solvothermal methods, often involving organic amines as templating agents to direct the formation of specific structures. The synthesis process can lead to various structures, from one-dimensional chains to three-dimensional porous frameworks, depending on the organic templates and synthesis conditions used (Zhang et al., 2012).
Molecular Structure Analysis
The molecular structure of samarium(III) sulfate compounds varies significantly with the templating agents and synthesis conditions. Structures range from 1D chain-like arrangements to 3D frameworks with large channels. These structures are crucial for the luminescent properties and potential applications of these compounds (Zhang et al., 2012).
Chemical Reactions and Properties
Samarium(III) sulfate undergoes various chemical reactions during synthesis, including thermal decomposition to form oxides or oxysulfates under different conditions. The process is sensitive to the atmosphere in which decomposition occurs, affecting the final products' composition and structure (Poston et al., 2003).
Physical Properties Analysis
The physical properties of samarium(III) sulfate compounds, such as luminescence, are influenced by their molecular structure. For example, compounds with one-dimensional chain structures exhibit strong luminescence, making them candidates for fluorescent materials. These properties are directly tied to the specific arrangements of samarium and sulfate ions within the compound (Zhang et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of samarium(III) sulfate compounds are affected by their complex structures. Thermal analysis reveals their decomposition pathways, which are crucial for understanding their stability and potential applications in materials science (Poston et al., 2003).
Applications De Recherche Scientifique
Thermal Decomposition and Materials Synthesis
Samarium(III) sulfate is characterized for its role in the thermal decomposition processes of rare earth sulfates, leading to the formation of corresponding oxides. This process is crucial in materials science for synthesizing advanced materials. The study by Poston, Siriwardane, Fisher, and Miltz (2003) detailed the decomposition under both vacuum and atmospheric conditions, revealing that decomposition to an oxide initiates at a lower temperature in vacuum than in atmosphere, which is vital for materials synthesis and processing (J. Poston, R. Siriwardane, E. Fisher, & Angela Miltz, 2003).
Hydrometallurgical Recovery and Nanoparticle Synthesis
The hydrometallurgical recovery and separation of samarium from waste solutions have been explored, highlighting a pathway for the synthesis of samarium and cobalt oxides nanoparticles. Swain, Mishra, and Acharya (2020) demonstrated a method for the quantitative extraction of samarium(III) leading to the successful recovery of Sm2O3, emphasizing its importance in recycling processes and the production of samarium cobalt magnets (N. Swain, Sujata Mishra, & M. Acharya, 2020).
Adsorption and Environmental Applications
The study on adsorption behavior of samarium(III) radionuclides from aqueous solutions onto novel polymeric adsorbents highlights its potential environmental applications. Mahmoud, Soliman, and Allan (2015) found that the polyacrylonitrile coated with sodium dodecyl sulfate (PAN@SDS) demonstrated high adsorption efficiency for samarium(III), which could be beneficial for waste treatment and environmental remediation efforts (Mamdoh R. Mahmoud, M. Soliman, & K. F. Allan, 2015).
Luminescence and Optical Applications
The luminescent properties of samarium compounds are extensively studied for potential applications in optoelectronics and as luminescent molecular sensors. Research by Lunstroot et al. (2009) on highly luminescent anionic samarium(III) complexes dissolved in imidazolium ionic liquids showcased the suitability of samarium(III) complexes for studying luminescence in non-conventional solvents, offering insights into their use in various spectroscopic and electronic applications (Kyra Lunstroot et al., 2009).
Corrosion Inhibition and Protective Coatings
The fabrication of metal-organic complex films based on samarium ions for effective corrosion inhibition of mild steel in simulated seawater presents an innovative approach to materials protection. The research by Dehghani, Poshtiban, Bahlakeh, and Ramezanzadeh (2020) showed that the combination of samarium (Sm (III)) nitrate and [bis (phosphonomethyl) amino] methylphosphonic acid (ATMP) maximized inhibition performance, highlighting the potential of samarium compounds in creating protective coatings for metal surfaces (A. Dehghani et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
samarium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sm/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSITDBROURTQX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Sm2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890713 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium(III) sulfate | |
CAS RN |
13692-98-3 | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)






